4-Cyclohexylpiperidin-4-ol hydrochloride
Description
4-Cyclohexylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a cyclohexyl substituent at the 4-position of the piperidine ring and a hydroxyl group at the same carbon, with the compound stabilized as a hydrochloride salt. Piperidine derivatives are widely explored in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility .
Properties
IUPAC Name |
4-cyclohexylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h10,12-13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQOESVULLDCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22108-18-5 | |
| Record name | 4-Piperidinol, 4-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22108-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of cyclohexylpiperidinone using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemical Properties and Structure
4-Cyclohexylpiperidin-4-ol hydrochloride is characterized by a piperidine ring with a cyclohexyl group substitution. This unique structure contributes to its distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceutical agents. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological studies.
Medicinal Chemistry
The compound plays a crucial role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow it to interact with various biological targets, particularly neurotransmitter receptors. Research has indicated its potential therapeutic effects in treating disorders related to the central nervous system (CNS).
Pharmacological Studies
This compound has been investigated for its interactions with neurotransmitter systems:
- Histamine H1 Receptor : The compound has shown potential as a ligand for the histamine H1 receptor, which is involved in allergic responses and neuroregulation. Modifications to the piperidine structure can enhance binding affinity and residence time at this receptor.
- Dopamine Transporter : Similar compounds have demonstrated significant inhibition of dopamine reuptake, suggesting that 4-cyclohexylpiperidin-4-ol may influence dopaminergic signaling pathways.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. It can participate in various reactions leading to the formation of derivatives with potential pharmacological activity .
Case Study 1: Interaction with Histamine Receptors
A study explored the binding affinity of several piperidine derivatives to the histamine H1 receptor. This compound was found to exhibit significant binding capabilities, indicating its potential use in developing antihistaminic drugs.
Case Study 2: Dopaminergic Activity
Research on dopamine transporters highlighted that piperidine derivatives could mimic cocaine-like effects by inhibiting dopamine reuptake. This compound was included in these studies, demonstrating its ability to modulate dopaminergic pathways .
Mechanism of Action
The mechanism of action of 4-Cyclohexylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The 4-position substitution on the piperidine ring significantly influences molecular interactions and applications. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
Solubility and Stability
- 4-(Hydroxymethyl)piperidin-4-ol hydrochloride : High water solubility (167.63 g/mol) due to polar hydroxymethyl and hydroxyl groups .
- 4-Ethylpiperidin-4-ol hydrochloride : Intermediate solubility, balancing hydrophobicity and molecular weight .
Hydrogen Bonding and Crystal Packing
- The hydroxyl group in 4-cyclohexylpiperidin-4-ol facilitates hydrogen bonding, influencing crystal lattice formation. Similar patterns are observed in piperidine derivatives with polar substituents, as described by graph-set analysis in crystallography .
Biological Activity
4-Cyclohexylpiperidin-4-ol hydrochloride is a versatile compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is a small molecule scaffold characterized by its cyclohexyl and piperidine moieties. Its molecular formula is CHClNO, and it has a molecular weight of approximately 232.73 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of the piperidine nitrogen.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, its structural similarity to other piperidine derivatives suggests potential interactions with opioid receptors and histamine receptors, which are crucial in mediating pain and allergic responses, respectively.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain enzymes and modulate receptor activity. For instance, studies on related compounds have shown that modifications to the piperidine ring can significantly enhance lipophilicity and cellular potency, suggesting that this compound could exhibit similar properties.
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| 4-Cyclohexylpiperidin-4-ol HCl | <0.5 | MDA-MB-231 | G9a inhibition |
| Compound X (similar structure) | 0.1 | Various | Histamine receptor antagonism |
Case Studies
- G9a Inhibition : A study highlighted the role of G9a as a protein lysine methyltransferase involved in transcriptional repression. Compounds structurally similar to this compound showed potent inhibition of G9a, with IC50 values less than 0.5 μM in cellular assays .
- Histamine Receptor Activity : Research on analogous compounds demonstrated prolonged residence time at histamine H1 receptors, suggesting potential for anti-allergic applications . The binding kinetics indicated that structural modifications could lead to enhanced receptor engagement.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, related compounds have shown favorable absorption and distribution characteristics due to their lipophilicity. This suggests that the compound may also exhibit good bioavailability.
Toxicity Profile
Preliminary toxicity assessments indicate that compounds within this chemical class generally exhibit low cytotoxicity at therapeutic concentrations (EC50 > 10 μM) . Further studies are required to establish a comprehensive toxicity profile for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
